molecular formula C8H6N4O2 B8638613 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

Cat. No.: B8638613
M. Wt: 190.16 g/mol
InChI Key: RDLGAKSDKYJGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is a unique organic compound that features both a hydroxyl group and a tetrazole ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. This reaction is often catalyzed by Lewis acids or amine salts . The hydroxyl group can be introduced through a subsequent hydroxylation step.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The tetrazole ring, in particular, provides enhanced stability and binding affinity to biological targets compared to other functional groups .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

InChI

InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H

InChI Key

RDLGAKSDKYJGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-tetrazol-1-yl-phenol (0.01 mol) in trifluoroacetic acid (20 ml) and hexamethylenetetramine (0.04 mol) was heated at 70° for 18 h, cooled to room temperature and quenched with 2N solution of sulfuric acid (50 ml). The mixture was extracted with ethyl acetate (3×100 ml), dried (MgSO4), filtered and concentrated to give a residue which was purified by FCC (dichloromethane/methanol (9:1)) to afford the title compound in 30% yield.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
30%

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